Imidazo[1,5-a]pyridin-3-amine
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Core in Heterocyclic Chemistry Research
The imidazo[1,5-a]pyridine nucleus is a significant structural motif in the field of heterocyclic chemistry, largely due to its unique combination of properties. rsc.orgrsc.org It is considered a "privileged pharmacophoric scaffold" because it can be found in numerous biologically active compounds and can interact with various biological targets. beilstein-journals.org This framework is a key component in a multitude of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net
The versatility of the imidazo[1,5-a]pyridine core stems from several key features:
Structural Rigidity and Compact Shape: The fused bicyclic system provides a rigid and compact structure, which is advantageous in drug design for specific receptor binding. researchgate.netmdpi.com
Tunable Properties: The core can be easily functionalized at multiple positions, allowing for the fine-tuning of its electronic, photophysical, and biological properties. mdpi.comrsc.org
Ligand Capabilities: It can act as a versatile ligand, capable of binding to a wide range of metal ions to form coordination complexes. mdpi.comrsc.org This has led to its use in the development of chemical sensors and catalysts. mdpi.combeilstein-journals.org
Photophysical Characteristics: Many derivatives exhibit remarkable optoelectronic features, including intense fluorescence emission, large Stokes shifts (up to 100–150 nm), and high quantum yields (up to 50%). rsc.orgmdpi.com These properties make them ideal candidates for applications in optoelectronic devices like OLEDs, as well as for use as fluorophores in bioimaging and confocal microscopy. rsc.orgresearchgate.netmdpi.com
Bioisosteric Resemblance: The imidazo[4,5-c]pyridine isomer, in particular, shares a structural and electronic resemblance to the purine (B94841) nucleus, enabling it to interact with macromolecules like DNA, RNA, and proteins. mdpi.com
This combination of features has established the imidazo[1,5-a]pyridine scaffold as a cornerstone in the development of innovative compounds across both academic and industrial research sectors. researchgate.net
Historical Trajectory and Evolution of Research on Imidazo[1,5-a]pyridin-3-amine and its Derivatives
Research into the imidazo[1,5-a]pyridine system has been a subject of intense study for several decades, with synthetic methodologies evolving significantly over time. rsc.orgresearchgate.net Early synthetic work, such as that reported in 1986, provided efficient routes to 1,3-disubstituted imidazo[1,5-a]pyridines by reacting ketimines derived from 2,2′-dipyridylketone. mdpi.com
The synthesis of the imidazo[1,5-a]pyridine core has progressed from classical multi-step procedures to more sophisticated and efficient modern techniques. A vast number of methods are now available, including:
Cyclocondensation and Cycloaddition Reactions: These are among the most common approaches, often involving the reaction of 2-(aminomethyl)pyridine precursors with various electrophiles to construct the five-membered imidazole (B134444) ring. beilstein-journals.orgrsc.org
Oxidative Cyclization and C-H Amination: More recent developments include transition-metal-free reactions, such as iodine-mediated sp3 C-H amination, to form the heterocyclic core in a one-pot manner. rsc.org Copper-catalyzed tandem reactions using oxygen as a clean oxidant have also been developed to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Multi-component Reactions: Efficient three-component coupling reactions have been designed to produce imidazo[1,5-a]pyridinium ions, the precursors to N-heterocyclic carbenes (NHCs), under mild conditions. organic-chemistry.orgorganic-chemistry.org
Transannulation Reactions: Metal-free transannulation of pyridotriazoles with nitriles has been shown to produce imidazo[1,5-a]pyridines in high yields. organic-chemistry.org
A pivotal moment in the research of C3-functionalized derivatives occurred in 2005 with the independent development of imidazo[1,5-a]pyridin-3-ylidenes (ImPy). researchgate.net This discovery opened up new avenues for using these compounds as N-heterocyclic carbene ligands in catalysis. researchgate.netnih.gov The synthesis of close analogues like Imidazo[1,5-a]pyridin-3-ylmethanamine involves the functionalization of pyridine (B92270) derivatives and can undergo various reactions like nucleophilic substitution and cyclization to create more complex structures for drug design. evitachem.com This continuous evolution of synthetic strategies has made a wide variety of substituted imidazo[1,5-a]pyridine derivatives, including those with amine functionalities at the 3-position, more accessible for investigation. beilstein-journals.orgorganic-chemistry.org
Overview of Key Academic Research Domains for Imidazo[1,5-a]pyridine and its Analogues
The unique properties of the imidazo[1,5-a]pyridine scaffold have led to its exploration in several key areas of academic and industrial research. rsc.orgresearchgate.net The primary domains include medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry The imidazo[1,5-a]pyridine core is a cornerstone in drug discovery due to the wide range of biological activities exhibited by its derivatives. ontosight.airesearchgate.netresearchgate.net While no commercial drugs currently feature the imidazo[1,5-a]pyridine unit, extensive research has demonstrated its potential in treating various diseases. mdpi.com
Table 1: Investigated Therapeutic Applications of Imidazo[1,5-a]pyridine Derivatives
| Therapeutic Area | Specific Target/Application | Key Observations | References |
|---|---|---|---|
| Neurodegenerative Disorders | 5-HT4 Receptor Partial Agonists for Alzheimer's Disease | Derivatives have shown potential for both symptomatic and disease-modifying treatment of cognitive disorders. | researchgate.netnih.gov |
| Oncology | Antitumor / Anticancer Agents | Compounds like C-1311 act as potent topoisomerase II inhibitors. Other derivatives show significant anticancer activity. | beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net |
| Inflammatory Diseases | Anti-inflammatory Agents (e.g., NIK inhibitors) | The scaffold is used to develop inhibitors for pathways involved in inflammation. | researchgate.netresearchgate.net |
| Immunology | Immunosuppressants (e.g., Pirmagrel) | Pirmagrel, an imidazo[1,5-a]pyridine derivative, is a cytotoxic immunosuppressant and DNA synthesis inhibitor. | beilstein-journals.org |
| Infectious Diseases | Antimicrobial / Antifungal / Antiviral Agents | Various derivatives have demonstrated activity against bacteria, fungi, and viruses. | mdpi.comontosight.airesearchgate.net |
| Cardiovascular | Cardiotonic Agents | Imidazo[1,2-a]pyridines, a related isomer, have shown cardiotonic effects. | mdpi.com |
Materials Science and Optoelectronics The inherent luminescent properties of imidazo[1,5-a]pyridines make them highly attractive for applications in materials science. mdpi.com Their derivatives are known for intense and tunable fluorescence emission. mdpi.com Key applications include:
Organic Light-Emitting Diodes (OLEDs): The excellent emissive properties of these compounds make them suitable for use as fluorophores in the fabrication of OLEDs. mdpi.comtandfonline.com
Chemical Sensors: The ability of the scaffold to chelate with metal ions has been harnessed to create "on-off" type fluorescent sensors for the detection of various analytes, including metal ions (Cu²⁺, Zn²⁺, Hg²⁺), pH, and small molecules like hydrogen sulfide (B99878) and sulfur dioxide. mdpi.comrsc.orgbeilstein-journals.orgresearchgate.net
Bioimaging: Due to their strong fluorescence, large Stokes shifts, and good biocompatibility, these compounds are used as emitters for confocal microscopy and cellular imaging. rsc.orgresearchgate.netmdpi.com
Catalysis A significant area of research is the use of imidazo[1,5-a]pyridin-3-ylidenes as N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgnih.gov These L-shaped, heterobidentate ligands feature a strong σ-donating carbene center combined with a rigid conformational structure. nih.gov This architecture has proven highly effective in catalysis, particularly in activating challenging reactions. nih.gov For example, these ligands have enabled the development of Au(I)/Au(III) catalytic cycles for reactions involving the activation of aryl halides, a process that is typically difficult due to the reluctance of Au(I) to undergo oxidative addition. nih.gov This application highlights the potential of the imidazo[1,5-a]pyridine framework to create novel catalytic systems with widespread applications. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCQSFGAVPLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005514-74-8 | |
| Record name | imidazo[1,5-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridin 3 Amine and Its Derivatives
Cyclization and Annulation Strategies in Imidazo[1,5-a]pyridine (B1214698) Synthesis
The construction of the imidazo[1,5-a]pyridine core predominantly relies on various cyclization and annulation reactions. These strategies involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
Cyclocondensation Reactions, including those involving 2-(aminomethyl)pyridines and electrophilically activated nitroalkanes
Cyclocondensation reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyridines. A majority of these synthetic routes utilize nucleophilic 2-(aminomethyl)pyridine precursors which react with a variety of electrophilic components to form the five-membered imidazole ring. nih.gov Common electrophiles include carboxylic acids, acyl anhydrides, acyl chlorides, esters, and thioamides. nih.gov
A notable and more recent advancement involves the use of electrophilically activated nitroalkanes. In this methodology, nitroalkanes are activated by polyphosphoric acid (PPA) to form electrophilic phosphorylated nitronates. These reactive intermediates can then undergo cyclization with 2-(aminomethyl)pyridines. nih.gov The reaction is sensitive to steric factors and generally requires elevated temperatures, but it provides a novel pathway to a range of substituted imidazo[1,5-a]pyridines. nih.gov
The reaction between 2-(aminomethyl)pyridine and various nitroalkanes in the presence of polyphosphoric acid and phosphorous acid at 160 °C has been shown to produce moderate yields of the corresponding 3-substituted imidazo[1,5-a]pyridines. nih.gov For instance, the reaction with nitroethane furnishes 3-methylimidazo[1,5-a]pyridine, while longer chain nitroalkanes yield correspondingly longer alkyl substituents at the 3-position. nih.gov
| Nitroalkane | Resulting Imidazo[1,5-a]pyridine Derivative | Yield (%) |
|---|---|---|
| Nitroethane | 3-Methylimidazo[1,5-a]pyridine | 45 |
| 1-Nitropropane | 3-Ethylimidazo[1,5-a]pyridine | 42 |
| 1-Nitrobutane | 3-Propylimidazo[1,5-a]pyridine | 48 |
| 1-Nitropentane | 3-Butylimidazo[1,5-a]pyridine | 44 |
| 1-Nitrohexane | 3-Pentylimidazo[1,5-a]pyridine | 41 |
Cycloaddition Reactions
Cycloaddition reactions represent another important strategy for the construction of the imidazo[1,5-a]pyridine ring system. nih.gov These reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for forming five-membered heterocyclic rings. nih.gov In the context of imidazo[1,5-a]pyridine synthesis, this approach would typically involve the reaction of a pyridine-containing dipole with a suitable dipolarophile. While specific examples focusing directly on Imidazo[1,5-a]pyridin-3-amine are not extensively detailed in recent literature, the general strategy remains a viable and researched avenue for accessing this heterocyclic core. nih.gov The versatility of cycloaddition reactions allows for the introduction of diverse substituents and control over stereochemistry, making it an attractive area for further development in the synthesis of functionalized imidazo[1,5-a]pyridine derivatives.
Oxidative Cyclization Protocols, including aerobic oxidative tandem C(sp3)–H imination and amination
Oxidative cyclization has emerged as an efficient and atom-economical approach to imidazo[1,5-a]pyridines. nih.gov These methods often utilize environmentally benign oxidants such as molecular oxygen (from air) and can proceed under metal-free or metal-catalyzed conditions. A key strategy in this category is the aerobic oxidative tandem C(sp3)–H imination and amination. This process involves the oxidation of a C(sp3)–H bond adjacent to the pyridine nitrogen, followed by imine formation and subsequent intramolecular amination to construct the imidazole ring.
For example, a flavin-iodine coupled catalyst has been used to demonstrate an aerobic oxidative tandem C(sp3)–H imination and amination between pyridylmethane and aminomethane derivatives, providing a simple and atom-economical synthesis of various 1,3-substituted imidazo[1,5-a]pyridines. Other protocols employ copper catalysts to facilitate similar transformations. For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309), using clean O2 as the oxidant, proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. Similarly, elemental sulfur has been used as an oxidant in the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines to yield 1,3-diarylated imidazo[1,5-a]pyridines.
Transannulation Approaches
Transannulation reactions provide a unique pathway to the imidazo[1,5-a]pyridine scaffold by rearranging a pre-existing heterocyclic ring. nih.gov One such method is the denitrogenative transannulation of pyridotriazoles with nitriles, which, under the catalysis of BF3·Et2O, yields imidazo[1,5-a]pyridines. wikipedia.org Another significant transannulation approach is the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. This reaction proceeds via a C(sp3)–H amination in the presence of oxygen as the sole oxidant, offering a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. wikipedia.org
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis, particularly metal-catalysis, plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
Metal-Catalyzed Reactions, including Ni-catalyzed Kumada cross-coupling
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic cores. The Kumada cross-coupling, one of the pioneering reactions in this field, involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds, such as the introduction of aryl or vinyl groups onto a heterocyclic scaffold.
In the context of synthesizing analogues of this compound, a Ni-catalyzed Kumada cross-coupling could be employed to introduce aryl substituents at a halogenated position of the imidazo[1,5-a]pyridine ring. For example, a 3-halo-imidazo[1,5-a]pyridine could react with an aryl Grignard reagent in the presence of a suitable nickel catalyst, such as NiCl2 with a phosphine (B1218219) ligand, to yield a 3-aryl-imidazo[1,5-a]pyridine. This approach offers a powerful method for creating a library of analogues with diverse substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. While the broader applicability of the Kumada coupling is well-established for a variety of aryl and heteroaryl substrates, specific examples detailing the synthesis of 3-substituted this compound analogues via this method would follow the general principles of Ni-catalyzed cross-coupling reactions. organic-chemistry.org
| Component | Description |
|---|---|
| Aryl/Heteroaryl Halide | Typically a bromide or iodide for higher reactivity. A hypothetical 3-bromo-imidazo[1,5-a]pyridine could be used. |
| Grignard Reagent | An organomagnesium halide (e.g., Phenylmagnesium bromide) to introduce the desired substituent. |
| Nickel Catalyst | Commonly NiCl2 complexed with phosphine ligands (e.g., dppe, dppp) or N-heterocyclic carbenes (NHCs). |
| Solvent | Anhydrous ethereal solvents such as THF or diethyl ether are typically used. |
| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. |
Acid-Mediated Reactions, including Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate
Acid-mediated reactions are a cornerstone in the synthesis of heterocyclic systems, and the Imidazo[1,5-a]pyridine scaffold is no exception. These methods often rely on strong acids to catalyze cyclization and condensation steps, leading to the formation of the fused ring system.
A notable advancement is the development of a Ritter-type reaction for synthesizing Imidazo[1,5-a]pyridine analogs. scilit.com This approach utilizes bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a highly efficient catalyst, often in conjunction with para-toluenesulfonic acid (p-TsOH·H₂O). scilit.com The reaction proceeds by the catalyst-mediated conversion of a benzylic alcohol into a benzylic cation, which then undergoes the Ritter reaction to form the heterocyclic core. This methodology is valued for its broad substrate scope and its ability to produce the desired products in yields ranging from moderate to excellent. scilit.com
Another powerful acid-mediated approach involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. beilstein-journals.org This transformation is effectively carried out in a medium of polyphosphoric acid (PPA) containing phosphorous acid. beilstein-journals.org The reaction is sensitive to steric factors but proceeds smoothly for a range of nitroalkanes, providing moderate to good yields of the corresponding 3-substituted Imidazo[1,5-a]pyridines. beilstein-journals.org
Table 1: Synthesis of 3-Substituted Imidazo[1,5-a]pyridines via PPA-Mediated Cyclization
| Entry | Nitroalkane Substrate | Resulting Product | Yield (%) |
|---|---|---|---|
| 1 | Nitroethane | 3-Methylimidazo[1,5-a]pyridine | 77 |
| 2 | 1-Nitropropane | 3-Ethylimidazo[1,5-a]pyridine | 64 |
| 3 | 1-Nitrobutane | 3-Propylimidazo[1,5-a]pyridine | 68 |
| 4 | 1-Nitropentane | 3-Butylimidazo[1,5-a]pyridine | 55 |
| 5 | (3-Nitropropyl)benzene | 3-(2-Phenylethyl)imidazo[1,5-a]pyridine | 61 |
| 6 | α-Nitrotoluene | 3-Phenylimidazo[1,5-a]pyridine | 12 |
Data sourced from a study on the cyclization of 2-(aminomethyl)pyridine with various electrophilic nitroalkanes. beilstein-journals.org
Microwave-Assisted Condensation Reactions
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving the efficiency of chemical transformations. The synthesis of Imidazo[1,5-a]pyridines has significantly benefited from this technology, particularly in condensation reactions.
One highly effective method is the one-pot, three-component condensation of dipyridyl ketone, various aromatic aldehydes, and ammonium acetate. semanticscholar.org When conducted under microwave irradiation, this reaction proceeds rapidly, typically requiring only three minutes of irradiation time to produce the desired Imidazo[1,5-a]pyridine derivatives in good yields. semanticscholar.org The use of lithium chloride as a mild Lewis acid catalyst facilitates this transformation. semanticscholar.org
Similarly, a one-pot microwave-assisted cycloaddition protocol has been developed that provides products in yields exceeding 80%. mdpi.com This synthetic feasibility without the need for metal catalysts or highly sensitive Lewis acids makes it an attractive route. mdpi.com Subsequent modifications, such as Sₙ2-type reactions to form pyridinium salts, can also be efficiently performed under microwave conditions, with typical parameters being 155 °C for 50 minutes. mdpi.com
Table 2: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines
| Reactants | Catalyst | Microwave Conditions | Yield (%) |
|---|---|---|---|
| Dipyridyl ketone, Benzaldehyde, NH₄OAc | LiCl | 3 min | 90 |
| Dipyridyl ketone, 4-Chlorobenzaldehyde, NH₄OAc | LiCl | 3 min | 88 |
| Dipyridyl ketone, 4-Methoxybenzaldehyde, NH₄OAc | LiCl | 3 min | 94 |
| Dipyridyl ketone, 4-Methylbenzaldehyde, NH₄OAc | LiCl | 3 min | 85 |
Data from a one-pot, three-component condensation reaction. semanticscholar.org
Multi-Component Reactions (MCRs) for Imidazo[1,5-a]pyridine Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the efficient synthesis of the Imidazo[1,5-a]pyridine core.
An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde is used to produce Imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.org This reaction proceeds under mild conditions and allows for the incorporation of diverse functional groups and chiral substituents. organic-chemistry.org
Another notable MCR is the one-pot condensation of a dipyridyl ketone, an aldehyde, and ammonium acetate, which can be catalyzed by lithium chloride under microwave irradiation to form 1,3-disubstituted Imidazo[1,5-a]pyridines. semanticscholar.org Furthermore, an iodine-mediated one-pot reaction has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.com This method starts from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing C-N and C-S bonds simultaneously under mild conditions. mdpi.com
Table 3: Iodine-Mediated One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
| Benzaldehyde Derivative | Sulfinate Salt | Resulting Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Sodium benzenesulfinate | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69 |
| 4-Methylbenzaldehyde | Sodium benzenesulfinate | 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 2-Chlorobenzaldehyde | Sodium 4-chlorobenzenesulfinate | 1-((4-chlorophenyl)thio)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine | 78 |
| 3-Chlorobenzaldehyde | Sodium 4-fluorobenzenesulfinate | 1-((4-fluorophenyl)thio)-3-(3-chlorophenyl)imidazo[1,5-a]pyridine | 71 |
Data from a one-pot synthesis constructing simultaneous C-N and C-S bonds. mdpi.com
Chemo- and Regioselective Functionalization of this compound
Information specifically detailing the chemo- and regioselective functionalization of the this compound compound was not available in the consulted research articles. Methodologies for the functionalization of the related Imidazo[1,2-a]pyridine (B132010) and Imidazo[1,2-a]pyrazine scaffolds are well-documented, but directly applicable data for the Imidazo[1,5-a]pyridine core, particularly with a 3-amine substituent, could not be provided within the scope of the available sources.
Exploration of Imidazo 1,5 a Pyridin 3 Amine Derivatives As Ligands in Catalysis
Imidazo[1,5-a]pyridin-3-ylidene (ImPy) Ligands: Design and Electronic Properties
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) represent a unique class of N-heterocyclic carbene (NHC) ligands, distinguished by a rigid bicyclic framework. This architecture allows for the strategic placement of substituents at the C5 position, which projects directly into the catalytic pocket around the metal center. This proximity enables fine-tuning of the catalyst's steric and electronic environment, a feature that has been exploited to develop highly effective catalysts. The design of these L-shaped NHC ligands often involves a "steric matching" approach, where the substituents at the restricted C5 position and the flexible N2-wingtip are carefully selected to create an optimal catalytic pocket.
Synthesis and Characterization of Imidazo[1,5-a]pyridin-3-ylidene Ligands
The synthesis of Imidazo[1,5-a]pyridin-3-ylidene ligands and their precursors, 2H-imidazo[1,5-a]pyridin-4-ium salts, has been a subject of significant research. A notable advancement is the development of a scalable synthesis for C5-substituted ImPy ligands that utilizes a Nickel-catalyzed Kumada cross-coupling reaction. This method is particularly advantageous as it obviates the need for chromatographic purification at any stage, facilitating more efficient and modular access to a variety of ImPy ligands.
Steric and Electronic Influence of Substituents in ImPy Ligands
The substituents on the Imidazo[1,5-a]pyridin-3-ylidene core, particularly at the C5 and N2 positions, exert a profound influence on the ligand's properties and the resulting catalyst's performance. The introduction of a bulky aryl group at the C5 position creates a "lateral wall," which significantly increases the steric demand around the metal center and can induce facial selectivity in catalytic reactions.
The combination of a sterically-fixed, conformationally-rigid framework with size-controlled N2-substituents allows for the creation of unique steric features not available in standard imidazolylidene ligands like IPr and IMes. This "steric matching" between the C5 and N2 substituents is crucial for creating a specialized catalytic pocket, which has led to the discovery of highly reactive catalysts. For instance, the ligand ImPyMesDipp was identified as a highly effective ligand for palladium-catalyzed cross-coupling reactions involving the challenging activation of C–NO2 bonds. Crystallographic studies have confirmed the unsymmetrical steric encumbrance provided by these L-shaped ligands.
| Ligand | % Vbur (Quadrant Distribution) | Key Steric Features |
|---|---|---|
| ImPyIMesIMes | 46.8% | Significant increase in steric demand compared to standard NHCs. |
| IPr | 41.0%, 44.2%, 41.0%, 44.2% | Standard bulky imidazolylidene ligand. |
| IMes | 36.4%, 36.4%, 36.4%, 36.4% | Standard bulky imidazolylidene ligand. |
Electronically, substituents also play a critical role. The introduction of electron-withdrawing groups can enhance the π-accepting properties of the ligand. For example, 5-sulfurated ImPy ligands, particularly those with arylsulfonyl groups, have been shown to be good π-acceptors, making their copper complexes strong π-acids.
Computational Studies on ImPy Ligand Electronic Character
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in establishing the electronic characteristics of ImPy ligands. These studies reveal that sterically-restricted imidazo[1,5-a]pyridin-3-ylidenes are strongly nucleophilic, with σ-donating abilities that match or exceed those of well-known NHCs like IPr and IMes, and are significantly stronger than phosphine (B1218219) ligands.
A key finding from DFT calculations is that ImPy ligands possess a unique electronic structure that makes them significantly better π-acceptors than standard imidazolylidenes. This enhanced π-acidity is attributed to the presence of a hybrid accepting orbital formed from a combination of the vacant p-orbital of the carbene carbon and a π* orbital of the fused pyridine (B92270) ring. This results in a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to ligands like IMes and IPr. Furthermore, these ligands are also characterized by strong π-donating abilities. Spectroscopic data from rhodium complexes, such as IR stretching frequencies of trans-carbonyl moieties, support the computational findings, indicating the strong π-accepting character of ImPy ligands.
| Ligand | HOMO (eV) | LUMO (eV) | Key Electronic Features |
|---|---|---|---|
| ImPyMesMes | -5.32 | -1.24 | Strong σ-donors and significantly better π-acceptors than standard NHCs. |
| ImPyMeDipp | -5.35 | -1.29 | |
| ImPyTrippMes | -5.33 | -1.25 | |
| ImPyTrippDipp | -5.36 | -1.30 | |
| IMes | -5.41 | -0.33 | Standard NHC reference. |
| IPr | -5.46 | -0.48 | Standard NHC reference. |
Application of Imidazo[1,5-a]pyridin-3-ylidene Complexes in Transition Metal Catalysis
The tunable steric and electronic properties of ImPy ligands make them highly effective in a range of transition metal-catalyzed reactions. Their unique L-shaped architecture and strong donor capabilities have led to the development of robust and highly active catalysts, particularly with palladium and gold.
Palladium-Catalyzed Cross-Coupling Reactions, including C–NO2 activation
Palladium complexes bearing ImPy ligands have emerged as a versatile and highly effective class of precatalysts for various cross-coupling reactions. Well-defined, air- and moisture-stable [(ImPy)Pd(cinnamyl)Cl] complexes have been developed, which feature rapid activation to the catalytically active monoligated Pd(0) species with a 1:1 palladium-to-ligand ratio.
These catalysts have demonstrated exceptional reactivity, particularly in challenging cross-coupling reactions. The strategic design of the ligand, matching the steric bulk of the C5-substituent and the N2-wingtip, has been critical to this success. A significant breakthrough is the use of the [Pd-ImPyMesDipp] complex in the Suzuki-Miyaura cross-coupling of nitroarenes, which proceeds via the difficult activation of a C–NO2 bond. This transformation is valuable for its ability to utilize readily available nitroarenes as coupling partners. The utility of these ligands has also been demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.
| Nitroarene | Boronic Acid | Yield (%) |
|---|---|---|
| 1-nitronaphthalene | phenylboronic acid | 95 |
| 4-nitroanisole | 4-acetylphenylboronic acid | 96 |
| 4-nitrotoluene | 4-methoxyphenylboronic acid | 99 |
| 1-chloro-4-nitrobenzene | 4-methylphenylboronic acid | 94 |
Gold-Catalyzed Redox Processes (Au(I)/Au(III) Catalysis) and Oxidant-Free Catalysis
While gold catalysis is powerful, the Au(I)/Au(III) redox cycle is often challenging due to the high energy barrier for the oxidative addition of substrates to Au(I) centers. The development of specialized ImPy ligands has provided a solution to this problem, enabling efficient oxidant-free Au(I)/Au(III) catalysis.
A new class of L-shaped, heterobidentate (N,C) ImPy ligands has been designed featuring a hemilabile amino group at the 5-position. This design combines the strong σ-donation of the carbene center with the coordinating ability of the
Nickel-Catalyzed Reactions
Derivatives of imidazo[1,5-a]pyridine (B1214698) have been successfully employed as ligands in nickel-catalyzed reactions, demonstrating their utility in sustainable chemical synthesis and electrocatalysis. Specifically, Nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as effective catalyst precursors for the synthesis of acrylate (B77674) from ethylene (B1197577) and carbon dioxide (CO2). mdpi.comsciprofiles.com This process is of high interest in the context of carbon capture and utilization (CCU). mdpi.com
The structure of these C,N-bidentate ligands, which form a rigid six-membered chelate ring with the nickel center, is crucial for their catalytic performance. mdpi.com X-ray diffraction analysis of complexes such as py-ImPyNi(II)Cl2 revealed a monomeric, distorted tetrahedral geometry. mdpi.comsciprofiles.com Researchers found that modifying the ligand structure, for instance by adding tert-butyl substituents to the pyridine units, enhanced the catalytic efficiency in acrylate formation. mdpi.com The catalytic activity of these nickel complexes could be further increased significantly through the use of additives like monodentate phosphines, achieving a turnover number (TON) of 8. mdpi.comsciprofiles.com
| Catalyst Precursor | Ligand Substituent (Aniline Unit) | Additive | Acrylate Yield (%) | Ref |
| 8a | 2,6-diethylphenyl | None | 108% | mdpi.com |
| 8b | 2,6-diisopropylphenyl | None | 103% | mdpi.com |
| 8b | 2,6-diisopropylphenyl | PPh3 | 845% | mdpi.com |
| 7 | Phenyl (no tert-butyl) | None | Lower efficiency | mdpi.com |
This table presents a selection of results for the Ni-catalyzed synthesis of acrylate from ethylene and CO2, showing the influence of ligand structure and additives on catalyst performance.
In a different application, a mononuclear Nickel(II) complex, [Ni(L)2Cl2], was synthesized using 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine (L) as the ligand. rsc.org This complex has been investigated for its electrocatalytic properties and was found to be catalytically active for the Oxygen Evolution Reaction (OER) under basic conditions (1.0 M KOH), showcasing the potential of these compounds in energy-related applications. rsc.org
Rhodium-Catalyzed Polymerization Reactions
The unique electronic properties of imidazo[1,5-a]pyridin-3-ylidene ligands have been leveraged in rhodium-catalyzed polymerization reactions. rsc.org These N-heterocyclic carbene (NHC) ligands exhibit strong π-accepting character, a feature that distinguishes them from conventional NHCs. rsc.org This electronic signature was confirmed through spectroscopic analysis of their rhodium complexes. For example, in Rh(NHC)(CO)2Cl complexes, the IR stretching frequency of the trans-carbonyl moiety appears at a higher wavenumber, and the NMR chemical shifts of olefin moieties in Rh(NHC)(cod)Cl complexes are shifted downfield, both indicating significant π-acceptance by the imidazo[1,5-a]pyridin-3-ylidene ligand. rsc.org
This strong π-accepting ability was effectively demonstrated in the rhodium-catalyzed polymerization of phenylacetylene. rsc.org The performance of the catalyst was directly influenced by the electronic nature of the substituent on the imidazo[1,5-a]pyridine ring. The use of these specialized ligands in rhodium complexes provides a pathway to control and enhance polymerization processes. rsc.org
| Catalyst | Polymerization Results | Observations | Ref |
| Rhodium complex with imidazo[1,5-a]pyridin-3-ylidene ligand | Polymerization of phenylacetylene | Catalyst activity is influenced by the ligand's strong π-accepting character, which can be tuned by substituents. | rsc.org |
This table summarizes the application of Rhodium-imidazo[1,5-a]pyridin-3-ylidene complexes in the polymerization of phenylacetylene.
Diastereoselective Catalytic Reactions
Chiral derivatives of imidazo[1,5-a]pyridine have emerged as a versatile class of ligands for highly effective asymmetric catalysis. acs.org A notable example is the development of N-heterocyclic carbene (NHC) ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone that is fused to a chiral oxazoline (B21484) auxiliary. acs.org These ligands are readily synthesized from commercial starting materials and offer a modular approach for creating various chiral rhodium complexes. acs.org
These chiral rhodium complexes have been successfully applied as catalysts in the asymmetric hydrosilylation of ketones. acs.org At very low catalyst loadings (0.1 mol %), they have demonstrated the ability to produce chiral alcohols with good to excellent enantioselectivity, reaching up to 93% enantiomeric excess (ee). acs.org This level of stereocontrol is comparable to or exceeds that of other state-of-the-art carbene-mediated asymmetric hydrosilylation methods. acs.org The modular nature of the ligand synthesis allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for different substrates. acs.org
| Substrate (Ketone) | Catalyst | Enantiomeric Excess (ee) | Ref |
| Acetophenone | Chiral Rh-Imidazo[1,5-a]pyridine-oxazoline complex | 91% | acs.org |
| 2-Acetylnaphthalene | Chiral Rh-Imidazo[1,5-a]pyridine-oxazoline complex | 93% | acs.org |
| 2-Chloroacetophenone | Chiral Rh-Imidazo[1,5-a]pyridine-oxazoline complex | 90% | acs.org |
| Propiophenone | Chiral Rh-Imidazo[1,5-a]pyridine-oxazoline complex | 80% | acs.org |
This table illustrates the high enantioselectivity achieved in the Rh-catalyzed asymmetric hydrosilylation of various ketones using chiral imidazo[1,5-a]pyridine-oxazoline ligands.
Beyond rhodium, chiral imidazo[1,5-a]pyridine-based ligands have also been designed for gold-catalyzed enantioselective reactions, such as the intramolecular hydrocarboxylation of allenes, further highlighting the broad applicability of this ligand scaffold in asymmetric synthesis. acs.org
Chelation and Coordination Chemistry of Imidazo[1,5-a]pyridin-3-amine Derivatives with Metallic Ions
Imidazo[1,5-a]pyridine derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a wide array of transition and main-group metals. researchgate.net Derivatives such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) and 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine function as effective N,N-bidentate chelating agents, coordinating to metal centers through the nitrogen atoms of both the pyridine and the imidazo[1,5-a]pyridine ring systems. rsc.orgresearchgate.net
The coordination of these ligands has been studied with numerous metallic ions, including Iron(II), Cobalt(II), Nickel(II), Copper(I), Zinc(II), Manganese(II), Cadmium(II), Tin(IV), Molybdenum(0), Rhenium(I), and Ruthenium(II). rsc.orgresearchgate.net The resulting complexes exhibit diverse structural geometries depending on the metal ion and stoichiometry. For instance, with Nickel(II) chloride, the 1-chloro derivative forms a mononuclear complex with a [Ni(L)2Cl2] formula. rsc.org In contrast, the same ligand forms isostructural binuclear complexes, [M2(L)2Cl4], with Iron(II) and Cobalt(II). rsc.org
The 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand has been shown to form a variety of complexes, including paramagnetic species like [Ni(acac)2(Py-indz)] (acac = acetylacetonate) and [MnCl2(Py-indz)2]. researchgate.net With Zinc(II) and Cadmium(II), it forms pentacoordinate and hexacoordinate structures, respectively. researchgate.net The ligand is also capable of stabilizing metals in different oxidation states, as seen in the formation of the carbonyl complexes [Mo(CO)4(Py-indz)] and [ReBr(CO)3(Py-indz)], and the half-sandwich complex [RuCl(p-cym)(Py-indz)]PF6. researchgate.net
| Metal Ion | Ligand (L) | Complex Formula | Geometry / Key Feature | Ref |
| Iron(II) | 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Fe2(L)2Cl4] | Binuclear | rsc.org |
| Cobalt(II) | 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Co2(L)2Cl4] | Binuclear, isostructural with Fe complex | rsc.org |
| Nickel(II) | 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Ni(L)2Cl2] | Mononuclear | rsc.org |
| Nickel(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Ni(acac)2(L)] | Paramagnetic | researchgate.net |
| Zinc(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Zn{S2P(OEt)2}2(L)] | Pentacoordinate | researchgate.net |
| Cadmium(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Cd{S2P(OEt)2}2(L)] | Hexacoordinate | researchgate.net |
| Tin(IV) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [SnI4(L)] | Octahedral | researchgate.net |
| Molybdenum(0) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [Mo(CO)4(L)] | Carbonyl complex | researchgate.net |
| Rhenium(I) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [ReBr(CO)3(L)] | Carbonyl complex | researchgate.net |
| Ruthenium(II) | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | [RuCl(p-cym)(L)]PF6 | Half-sandwich "piano-stool" | researchgate.net |
This table provides a summary of various metal complexes formed with imidazo[1,5-a]pyridine derivatives, highlighting the diversity in structure and coordination.
Biological and Medicinal Chemistry Research on Imidazo 1,5 a Pyridin 3 Amine
Broad Spectrum Pharmacological Activities of Imidazo[1,5-a]pyridine (B1214698) Derivatives
Derivatives of the imidazo[1,5-a]pyridine core have been investigated for a wide range of pharmacological activities. This scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with diverse biological targets. Research has demonstrated that compounds incorporating this heterocyclic system exhibit activities including, but not limited to, antitumor, immunosuppressive, and enzyme inhibitory effects. The versatility of the imidazo[1,5-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Notable examples from the literature include the potent antitumor agent C-1311, which targets topoisomerase II, and pirmagrel, which has been studied for its effects as a cytotoxic immunosuppressant and DNA synthesis inhibitor.
Mechanistic Investigations of Biological Activity
To understand the therapeutic potential of imidazo[1,5-a]pyridine derivatives, researchers have delved into the molecular mechanisms underlying their biological effects. These investigations span enzyme inhibition, targeting of crucial cellular proteins, modulation of signaling pathways, and interaction with receptors.
Imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of specific enzymes, demonstrating their potential in targeted therapeutic strategies.
Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibition: A series of imidazo[1,5-a]pyridine-based compounds have been synthesized and evaluated as inhibitors of insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. Structure-activity relationship (SAR) studies of 48 such inhibitors revealed their mode of action as non-competitive inhibitors with respect to a small L-leucine-based IRAP substrate. The most potent compound in this series displayed a half-maximal inhibitory concentration (IC50) value of 1.0 µM. Interestingly, the central urea (B33335) moiety of these compounds was initially thought to chelate the catalytic Zn2+ ion in the active site, but their high selectivity against the related aminopeptidase N (APN) and non-competitive inhibition pattern suggest a possible allosteric binding model.
Thromboxane (B8750289) A2 Synthetase Inhibition: The imidazo[1,5-a]pyridine scaffold is the basis for a class of potent and highly specific inhibitors of thromboxane A2 synthetase, an enzyme involved in platelet aggregation and vasoconstriction. One of the most notable compounds is Imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080 or pirmagrel). This derivative is an extremely potent inhibitor, with an in vitro IC50 value of 3 nM for cell-free thromboxane synthetase. It exhibits high selectivity, being several orders of magnitude less potent against other enzymes in the arachidonic acid cascade, such as prostacyclin synthetase and cyclooxygenase.
Table 1: Enzyme Inhibition by Imidazo[1,5-a]pyridine Derivatives
| Compound/Series | Target Enzyme | Potency (IC50) | Mode of Action |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-based series | Insulin-Regulated Aminopeptidase (IRAP) | 1.0 µM (best compound) | Non-competitive |
The anticancer potential of imidazo[1,5-a]pyridine derivatives has been linked to their ability to interfere with critical enzymes involved in DNA replication and cell signaling.
Topoisomerase II Inhibition: The antitumor compound C-1311, an imidazoacridinone that contains the imidazo[1,5-a]pyridine core structure, is a known inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. C-1311 acts as a DNA intercalator and stabilizes the "cleavable complex" between topoisomerase II and DNA, leading to DNA strand breaks and ultimately, apoptosis in cancer cells. Its efficacy has been demonstrated in both androgen-dependent and androgen-independent prostate cancer cells, where it induces DNA damage and cell cycle arrest.
PI3Kα Inhibition: While the imidazopyridine class of compounds has been extensively explored for the inhibition of Phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cell growth and proliferation pathways, the vast majority of published research focuses on the imidazo[1,2-a]pyridine (B132010) isomeric scaffold. At present, there is limited specific information in the scientific literature detailing the activity of imidazo[1,5-a]pyridine derivatives as direct inhibitors of PI3Kα.
The broader class of imidazopyridines has been a fertile ground for the discovery of protein kinase inhibitors. However, research specifically detailing the activity of the imidazo[1,5-a]pyridine scaffold against many of these targets is not as developed as for its isomers.
Cyclin-Dependent Kinases (CDKs): Research into CDK inhibition by imidazopyridines has largely centered on the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) scaffolds. These compounds have been shown to potently inhibit CDKs, which are critical regulators of the cell cycle, and have been investigated as anticancer agents. Specific studies focusing on the imidazo[1,5-a]pyridine core for CDK modulation are less common in the current literature.
FLT3, TRKC, and DYRK Kinases: Similarly, investigations into inhibitors for FMS-like tyrosine kinase 3 (FLT3), Tropomyosin receptor kinase C (TRKC), and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) have predominantly identified active compounds with the imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, or imidazo[1,2-b]pyridazine core. These kinases are important targets in oncology and neurodegenerative diseases. While the imidazopyridine family is clearly relevant, dedicated research on the potential of the specific imidazo[1,5-a]pyridine isomer to modulate these kinases is not extensively documented in published studies.
The modulation of key inflammatory and oncogenic signaling pathways is a crucial mechanism for many therapeutic agents. While derivatives of the isomeric imidazo[1,2-a]pyridine have been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway, and other imidazopyridine isomers have been investigated as iNOS or COX-2 inhibitors, there is a lack of specific published data on imidazo[1,5-a]pyridine derivatives modulating these particular pathways.
The interaction with central nervous system receptors is a key area of research for heterocyclic compounds. While scaffolds that incorporate the imidazo[1,5-a]pyridine moiety into larger, fused systems have been shown to interact with GABA and benzodiazepine (B76468) receptors, research on simpler, non-fused imidazo[1,5-a]pyridine derivatives is less prevalent for these specific targets. For instance, compounds with an imidazo[1,5-a]quinoline (B8571028) and imidazo[1,5-a]benzodiazepine framework act as ligands for the central benzodiazepine receptor, exhibiting a range of modulatory effects on the GABAA receptor. These findings highlight the potential of the core imidazo (B10784944) structure to interact with these receptors, though more focused research is needed to understand the activity of the specific imidazo[1,5-a]pyridine scaffold itself.
Anti-Mycobacterial Mechanisms, including ATP Synthesis Inhibition
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel anti-tubercular agents. rsc.org One of the validated molecular targets for the discovery of new antimycobacterial drugs is the F1F0-ATP synthase, an enzyme crucial for cellular energy metabolism. researchgate.net
While direct studies on Imidazo[1,5-a]pyridin-3-amine are limited, research on the broader class of imidazopyridine derivatives has shed light on their anti-mycobacterial mechanisms. For instance, a series of imidazo[1,2-a]pyridine ethers and squaramides have been identified as potent inhibitors of mycobacterial ATP synthesis. researchgate.net Characterization of spontaneous resistant mutants to the squaramide series unambiguously identified ATP synthase as the molecular target. researchgate.net The absence of cross-resistance with bedaquiline, a known ATP synthase inhibitor, suggests a different binding site for these compounds on the enzyme. researchgate.net
Furthermore, some imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have demonstrated potent activity against MDR and XDR Mtb strains. acs.org While the precise mechanism for this specific subclass is still under investigation, transcriptional profiling of Mtb treated with a representative compound from this class has been performed to indicate its mode of action. acs.org Another key enzyme in Mtb, the NADH/NADPH-dependent enoyl acyl carrier protein reductase (ENR/InhA), which is vital for mycolic acid biosynthesis, has also been suggested as a potential target for some antimycobacterial imidazopyridines. nih.gov
Research on imidazo[1,5-a]quinolines, a related scaffold, has also shown promising antimycobacterial activity. The activity of some of these compounds was significantly potentiated by complexation with zinc ions. nih.govrsc.org
Antiviral Mechanisms, including HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
The imidazopyridine scaffold has been recognized for its potential antiviral properties. nih.gov Specifically, derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,5-b]pyridazine (B2384543) ring systems have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). researchgate.netnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing conformational changes that inhibit its enzymatic activity. researchgate.net
A study on imidazo[1,2-a]pyridin-3-amines identified them as potential HIV-1 NNRTIs. researchgate.net Random screening of a compound library led to the discovery of substituted imidazo[1,2-a]pyridines as weak allosteric inhibitors of HIV-1 reverse transcriptase. researchgate.net Subsequent synthesis and testing of a library of these compounds revealed that a subset exhibited good inhibitory activity in both enzymatic and whole-cell assays. researchgate.net
Similarly, a series of substituted imidazo[1,5-b]pyridazines were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. nih.gov These compounds were also found to inhibit the replication of HIV-1 in vitro. nih.gov In an effort to combine the inhibitory capacities of nucleoside reverse transcriptase inhibitors (NRTIs) and NNRTIs, heterodimers of d4T (stavudine) and imidazo[1,5-b]pyridazine were designed and synthesized. nih.gov These conjugates demonstrated in vitro anti-HIV-1 activity comparable to stavudine (B1682478) and were also active against HIV-2 and a nevirapine-resistant HIV-1 strain. nih.gov
While these findings on related imidazopyridine isomers are promising, further research is needed to specifically elucidate the antiviral mechanisms of this compound derivatives.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Positional and Substituent Effects on Biological Potency
The biological potency of imidazopyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies on various imidazopyridine scaffolds have provided valuable insights for the design of more potent compounds.
In the context of anti-mycobacterial activity, SAR studies on imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) revealed that the nature of the substituent plays a crucial role. nih.gov For instance, an IPA derivative with a 4-fluorobenzyl group at the amide nitrogen showed excellent anti-tubercular activity. nih.gov The introduction of a p-tolyl group also resulted in good activity, while heterocyclic amides showed substantially lower potency. nih.gov For the IPS series, aliphatic methyl substitution on the sulfonyl group led to remarkable anti-TB activity. nih.gov
For antiviral activity, particularly against HIV-1, SAR studies on imidazo[1,5-b]pyridazines highlighted the importance of a benzoyl function separated from the heterocycle by a suitable spacer group. nih.gov The presence of a 2-imidazolyl substituent led to exceptional activity against HIV-1 reverse transcriptase, which was attributed to additional binding of the imidazole (B134444) sp2 nitrogen atom. nih.gov
The following table summarizes some of the key SAR findings for related imidazopyridine derivatives:
| Scaffold | Substituent/Position | Biological Activity | Reference |
| Imidazo[1,2-a]pyridine amide | 4-fluorobenzyl at amide N | Anti-mycobacterial | nih.gov |
| Imidazo[1,2-a]pyridine amide | p-tolyl at amide N | Anti-mycobacterial | nih.gov |
| Imidazo[1,2-a]pyridine sulfonamide | Aliphatic methyl on sulfonyl group | Anti-mycobacterial | nih.gov |
| Imidazo[1,5-b]pyridazine | 2-imidazolyl substituent | Anti-HIV-1 RT | nih.gov |
These studies underscore the importance of systematic modification of substituents at various positions of the imidazopyridine ring to optimize biological potency.
Stereochemical Influence on Activity, including Racemization Effects
The influence of stereochemistry on the biological activity of chiral drugs is a well-established principle in medicinal chemistry. However, there is a notable lack of specific research on the stereochemical aspects of this compound derivatives. Studies focusing on the synthesis of chiral derivatives, the separation of enantiomers, and the evaluation of their differential biological activities have not been extensively reported for this specific scaffold. Consequently, information regarding the potential for racemization and its effects on the activity and stability of these compounds is also unavailable. Future research in this area would be crucial for the development of stereochemically pure and potent drug candidates based on the this compound core.
Ligand-Target Binding Interactions and Selectivity Profiling
Understanding the interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. For imidazopyridine derivatives, molecular modeling and X-ray crystallography have provided insights into their binding modes with various targets.
In the context of anti-HIV-1 activity, SAR studies on imidazo[1,5-b]pyridazines suggest that key features for interaction with the reverse transcriptase enzyme include hydrogen-bond acceptor and aromatic π-orbital bonding with the imidazopyridazine nucleus. nih.gov The exceptional activity of a 2-imidazolyl-substituted derivative was attributed to an additional binding interaction involving the sp2 nitrogen atom of the imidazole ring. nih.gov
For anti-mycobacterial imidazo[1,2-a]pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA), molecular docking studies have been employed to predict the binding patterns at the active site. nih.gov These studies help in understanding the specific amino acid residues involved in the binding and provide a rationale for the observed SAR.
Selectivity profiling is crucial to ensure that a drug candidate interacts with its intended target with high affinity while minimizing off-target effects. For imidazopyridine-based compounds, selectivity is often assessed by screening against a panel of related enzymes or receptors. For example, imidazo[1,2-a]pyridine-based kinase inhibitors have been evaluated against a panel of kinases to determine their selectivity profile. researchgate.net
Computational and Molecular Modeling in Drug Discovery
Computational and molecular modeling techniques play an increasingly important role in the drug discovery and development process for imidazopyridine derivatives. These methods provide valuable insights into ligand-target interactions, help in predicting the biological activity of novel compounds, and guide the design of more potent and selective inhibitors.
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein. acs.org For instance, docking studies have been used to investigate the binding of imidazo[1,2-a]pyridine derivatives to the active site of the mycobacterial enoyl acyl carrier protein reductase (InhA), providing a structural basis for their anti-tubercular activity. nih.gov Similarly, docking has been employed to understand the interactions of imidazo[1,2-a]pyridine-based compounds with various protein kinases. researchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another important computational tool. These methods are used to correlate the 3D structural features of a series of compounds with their biological activities, leading to the development of predictive models. Such models can then be used to estimate the activity of newly designed compounds before their synthesis.
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time. nih.gov MD simulations have been used to study the stability of the complex formed between an active imidazo[1,2-a]pyridine derivative and its target protein, InhA. nih.gov
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical application of computational chemistry in drug discovery. These methods are used to evaluate the drug-like properties of compounds at an early stage, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. nih.gov
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Therapeutic Potential and Drug Development Prospects
Anti-inflammatory and Immunomodulatory Agents
Research into the therapeutic potential of the imidazopyridine scaffold has revealed promising anti-inflammatory and immunomodulatory properties. While specific studies focusing exclusively on this compound are limited in publicly available literature, investigations into the broader class of imidazopyridine derivatives have demonstrated significant activity. These compounds have been shown to modulate key pathways involved in the inflammatory response.
Derivatives of the related Imidazo[1,2-a]pyridine scaffold, for instance, have been found to exert anti-inflammatory effects by targeting signaling pathways such as the STAT3/NF-κB/iNOS/COX-2 pathway. The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.
One study synthesized a novel Imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and evaluated its anti-inflammatory activity in breast and ovarian cancer cell lines. The research indicated that this compound suppressed the STAT3/NF-κB/iNOS/COX-2 pathway, suggesting its potential as an anti-inflammatory agent.
The table below summarizes the key findings related to the anti-inflammatory activity of a studied Imidazo[1,2-a]pyridine derivative.
Table 1: Anti-inflammatory Activity of an Imidazo[1,2-a]pyridine Derivative
| Compound | Target Pathway | Observed Effects | Cell Lines |
|---|
Antiviral Agents
The broad biological activity of imidazopyridine derivatives extends to antiviral applications. Various isomers of the imidazopyridine scaffold have been investigated for their ability to inhibit the replication of a range of viruses. While direct antiviral studies on this compound are not extensively documented, research on related imidazopyridine structures provides insight into the potential of this chemical class as a source of antiviral agents.
For example, studies on Imidazo[4,5-b]pyridine derivatives have shown selective antiviral activity. In one study, a bromo-substituted derivative containing an unsubstituted phenyl ring and a para-cyano-substituted derivative demonstrated moderate activity against the respiratory syncytial virus (RSV).
Furthermore, research into Imidazo[1,2-a]pyridine derivatives has identified compounds with potent activity against herpesviruses. The synthesis and evaluation of a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines revealed several compounds with in vitro antiviral activity comparable or superior to the established antiviral drug acyclovir. Another study reported the synthesis of Imidazo[1,2-a]pyridines with a thioether side chain at the 3-position, which showed high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
The data from these studies on related imidazopyridine compounds are summarized in the table below.
Table 2: Antiviral Activity of Imidazopyridine Derivatives
| Imidazopyridine Scaffold | Derivative Type | Target Virus(es) | Notable Findings |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | Bromo-substituted and para-cyano-substituted derivatives | Respiratory Syncytial Virus (RSV) | Moderate and selective antiviral activity. |
| Imidazo[1,2-a]pyridine | 2-aryl-3-pyrimidyl derivatives | Herpes Simplex Viruses (HSV) | In vitro activity similar or better than acyclovir. |
Applications of Imidazo 1,5 a Pyridin 3 Amine Derivatives in Materials Science
Luminescent Properties and Fluorophore Development
Derivatives of imidazo[1,5-a]pyridine (B1214698) are well-regarded for their notable luminescent properties, which can be finely tuned through synthetic modifications. researchgate.net These compounds often exhibit a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, a desirable characteristic for applications like down-shifting conversion in lighting and displays. nih.govmdpi.com The inherent bipolar nature of the imidazole (B134444) ring system allows for the creation of luminophores with intramolecular charge transfer (ICT) characteristics, which are crucial for developing advanced fluorescent materials. rsc.org
Researchers have synthesized various series of these derivatives, demonstrating that their emission colors can be modulated across the visible spectrum. For instance, by introducing different substituents, the emission can be tuned from the deep-blue to the greenish-yellow region. rsc.orgnih.gov A study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores showed that substituent effects could tune emission from near-UV to deep-blue while maintaining high color purity. nih.gov
The development of donor-π-acceptor (D–π–A) push-pull fluorophores based on this scaffold has been particularly successful. rsc.org In one study, three such fluorophores (BPy-1, BPy-2, and BPy-FL) were synthesized. rsc.org The design incorporated a 1,3-diphenylimidazo[1,5-a]pyridine donor and an N1-functionalized benzilimidazole acceptor. rsc.org These molecules displayed excellent ICT, positive solvatochromism, and a significant Stokes shift of approximately 7000 cm⁻¹. rsc.org BPy-1 and BPy-2 yielded strong greenish-yellow emissions around 520 nm with high quantum yields of about 70%. rsc.org The derivative BPy-FL, featuring a diethyl fluorene (B118485) spacer, exhibited aggregation-induced emission (AIE) and achieved an absolute quantum yield of 93% in the solid state, emitting an intense greenish-yellow light. rsc.org
The photophysical properties are highly dependent on the molecular structure. For example, in a series of bis-imidazo[1,5-a]pyridine derivatives, the symmetric dipyridyl analog was found to be three times more emissive than the diphenyl analog, with quantum yields of 0.38 and 0.12, respectively. nih.gov The lifetimes of these fluorophores are generally uniform, typically falling within the range of 2 to 8 nanoseconds. nih.govmdpi.com
Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Key Features |
| BPy-1 | ~520 (in solution) | ~0.70 | ~7000 | Strong greenish-yellow emission; D–π–A structure. rsc.org |
| BPy-2 | ~520 (in solution) | ~0.70 | ~7000 | Strong greenish-yellow emission; D–π–A structure. rsc.org |
| BPy-FL | 510 (in solid state) | 0.93 (solid state) | ~7000 | Aggregation-Induced Emission (AIE); Intense solid-state emission. rsc.org |
| Symmetric Dipyridil Analog (4) | --- | 0.38 | >5000 | Three times more emissive than diphenyl analog. nih.gov |
| Asymmetric Analog (3) | --- | 0.18 | >5000 | Intermediate quantum yield. nih.gov |
| Symmetric Diphenyl Analog (2) | --- | 0.12 | >5000 | Lower quantum yield compared to dipyridil analog. nih.gov |
| Imidazo-anthracene Fluorophore | 528-586 | --- | ~11,000 | Positive solvatochromism; Greenish-yellow emission. tandfonline.com |
Design of Optical and On-Off Type Sensors
The unique electronic and photophysical properties of imidazo[1,5-a]pyridine derivatives make them excellent candidates for the development of optical sensors. rsc.orgnih.gov Their fluorescence can be designed to respond to specific analytes or changes in the chemical environment, such as pH, leading to "on-off" or ratiometric sensing mechanisms. acs.orgacs.org
A notable application is in the creation of pH sensors. Due to the bipolar nature of the imidazole ring, fluorophores based on this scaffold can exhibit remarkable on-off-on fluorescence behavior when subjected to alternating acidic and basic conditions. rsc.org The nitrogen atom in the imidazo[1,5-a]pyridine ring is susceptible to protonation in an acidic environment. rsc.org This protonation alters the molecule's electronic structure and, consequently, its photophysical characteristics, often causing a redshift in the emission spectrum. rsc.org This acidochromic behavior has been successfully utilized to create fluorescent pH sensors that can detect volatile organic compounds with high acidity, showing an orange emission at a pH below 4 and a greenish-yellow emission above pH 4. rsc.org
Beyond pH sensing, these derivatives have been engineered as selective chemodosimeters for detecting specific ions and molecules. For example, a fluorometric chemodosimeter named BPI-MAL was designed for the selective "turn-on" fluorescence detection of hypochlorite (B82951) (ClO⁻) in aqueous media. nih.gov Another sensor, IPD-SFT, demonstrated a rapid response (within 1 minute) and high selectivity for sulfite (B76179) (SO₃²⁻) over other sulfur-containing species, with a low limit of detection of 50 nM. nih.gov A near-infrared (NIR) fluorescent probe, IPB-RL-1, was developed based on a Förster resonance energy transfer (FRET) mechanism using an imidazo[1,5-a]pyridine donor to monitor sulfur dioxide (SO₂). mdpi.com The addition of sulfite breaks the FRET process, causing the NIR fluorescence at 760 nm to disappear while a blue emission at 475 nm increases. mdpi.com
The versatility of this scaffold also extends to anticounterfeiting applications and the detection of latent fingerprints, leveraging the strong solid-state emission of certain derivatives. rsc.orgrsc.org
Table 2: Imidazo[1,5-a]pyridine-Based Optical Sensors
| Sensor Name/Type | Target Analyte | Sensing Mechanism | Key Features |
| D–π–A Fluorophores (BPy-1, BPy-2, BPy-FL) | pH / Acidic Vapors | Acidochromism (On-Off-On Fluorescence) | Reversible color and emission shifts; Detects volatile organic compounds. rsc.orgrsc.org |
| BPI-MAL | Hypochlorite (ClO⁻) | Turn-on Fluorescence | Selective chemodosimeter for hypochlorite in aqueous media. nih.gov |
| IPD-SFT | Sulfite (SO₃²⁻) | Fluorescence Change | Rapid response (<1 min), high selectivity, low detection limit (50 nM). nih.gov |
| IPB-RL-1 | Sulfur Dioxide (SO₂) | FRET | NIR probe with ultra-large Stokes shift; Ratiometric response. mdpi.com |
| Imidazo[1,5-a]pyridinium Ions | pH | Fluorescence Turn-on or Ratiometric Response | Water-soluble; distinct de-excitation pathways based on structure. acs.org |
Optoelectronic Device Applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FET)
The remarkable luminescence and charge-transport characteristics of imidazo[1,5-a]pyridine derivatives have positioned them as highly promising materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.orguni-giessen.de Their high photoluminescence quantum yields, thermal stability, and tunable emission spectra are key attributes for this application. nih.govuni-giessen.de
Researchers have successfully incorporated these compounds as emitters in OLED structures. uni-giessen.de An imidazo-anthracene-based fluorophore was used as a dopant in a solution-processed multilayer OLED, which emitted a greenish-yellow light with a low turn-on voltage of 7 V. tandfonline.com This device achieved a luminous efficiency of 4.4 cd/A, a power efficiency of 2.2 lm/W, and an external quantum efficiency (EQE) of 3.2%. tandfonline.com
Furthermore, donor-π-acceptor fluorophores like BPy-FL, which exhibit strong solid-state emission, have been employed as organic downconverter materials to fabricate hybrid white light-emitting diodes (WLEDs). rsc.org A WLED incorporating BPy-FL demonstrated excellent luminous efficiency, a high color rendering index (CRI) of approximately 90%, and CIE coordinates (0.37, 0.32) that closely match the NTSC standard. rsc.org The development of blue emitters is another focus, with efforts to improve quantum yields by modifying the imidazole ring with electron-rich and electron-poor groups to optimize performance for OLED applications. uni-giessen.de
While much of the focus has been on light-emitting applications, the inherent bipolar nature and charge-transport properties of imidazole derivatives suggest their potential in other electronic devices. rsc.org The ability of these molecules to possess both electron-donating and electron-accepting moieties is advantageous for charge transport, a critical function in Organic Thin-Layer Field Effect Transistors (FETs). Although specific research focusing solely on imidazo[1,5-a]pyridin-3-amine derivatives in FETs is less documented in prominent literature, their described electronic characteristics, such as the ability to facilitate intramolecular charge transfer and delocalize π-electrons, are fundamental requirements for semiconductor materials used in FETs. rsc.orgrsc.org
Table 3: Performance of Optoelectronic Devices Using Imidazo[1,5-a]pyridine Derivatives
| Device Type | Emitter/Compound | Performance Metrics | Emission Color / CIE Coordinates |
| OLED | Imidazo-anthracene fluorophore | Luminous Efficiency: 4.4 cd/A; Power Efficiency: 2.2 lm/W; EQE: 3.2%; Turn-on Voltage: 7 V | Greenish-Yellow / (0.34, 0.45) tandfonline.com |
| Hybrid WLED | BPy-FL | High Luminous Efficiency; CRI: ~90 | White / (0.37, 0.32) rsc.org |
| OLED | Imidazo[1,5-a]quinolines | Blue Emitters (under optimization) | Blue uni-giessen.de |
Advanced Analytical and Characterization Techniques for Imidazo 1,5 a Pyridin 3 Amine Research
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of Imidazo[1,5-a]pyridin-3-amine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ⁷⁷Se NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
For various derivatives of the imidazo[1,5-a]pyridine (B1214698) scaffold, ¹H and ¹³C NMR spectra are routinely recorded to confirm their identity and structure. lew.romdpi.com Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).
¹H NMR: The proton NMR spectra of imidazo[1,5-a]pyridine derivatives typically show characteristic signals for the aromatic protons on the fused ring system. For instance, in a study of C₃-alkylated imidazo[1,2-a]pyridines, which share a similar heterocyclic core, specific proton signals were observed in the aromatic region (around 6.8 to 9.1 ppm), along with signals corresponding to the alkyl substituents. mdpi.com
¹³C NMR: The carbon-13 NMR spectra provide information on the carbon framework of the molecule. For C₃-alkylated imidazo[1,2-a]pyridines, distinct signals for the carbons of the imidazopyridine core and the attached functional groups are observed, typically in the range of 21 to 146 ppm. mdpi.com
¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique. The fluorine nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. nih.govthermofisher.com
⁷⁷Se NMR: While a powerful tool for the study of organoselenium compounds due to its wide chemical shift range, there is no readily available research literature describing the use of ⁷⁷Se NMR for the characterization of this compound or its selenium-containing derivatives. nih.govhuji.ac.ilnih.gov This suggests that selenium-functionalized analogues of this specific compound are not commonly synthesized or that this particular analytical technique is not routinely applied in this context.
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of Imidazo[1,2-a]pyridine (B132010) Data for 4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine mdpi.com
| Type | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | 2.26 (s, 3H), 2.26–2.34 (m, 2H), 2.60–2.63 (m, 2H), 3.71–3.79 (m, 4H), 5.01 (s, 1H), 6.80–6.84 (m, 1H), 7.04 (d, J = 8.0 Hz, 2H), 7.17–7.21 (m, 3H), 7.57–7.64 (m, 5H), 9.10 (d, J = 8.0 Hz, 1H) |
| ¹³C NMR | 21.02, 52.70, 66.86, 67.19, 112.21, 117.57, 119.79, 122.23, 124.74, 126.36, 127.45, 129.39, 131.03, 131.68, 133.69, 135.58, 137.48, 143.92, 145.12 |
Mass Spectrometry (MS and HRMS-ESI)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound derivatives.
High-Resolution Mass Spectrometry (HRMS) with ESI provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound and its fragments. This is crucial for confirming the identity of newly synthesized derivatives. For example, the HRMS-ESI data for C₃-alkylated imidazo[1,2-a]pyridines are typically reported as the calculated and found mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. mdpi.com
Table 2: Example of HRMS-ESI Data for an Imidazo[1,2-a]pyridine Derivative Data for 4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine mdpi.com
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 462.1176 | 462.1188 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the photophysical properties of this compound derivatives. The absorption spectra of these compounds are typically recorded in various solvents to study their solvatochromic behavior. mdpi.com
Studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives show that they exhibit absorption maxima (λmax) in the UV-Vis region, which can be influenced by the substituents on the aromatic core. nih.gov For instance, a series of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines displayed absorption maxima ranging from 240 nm to 344 nm depending on the nature of the aryl substituent. nih.gov
Crystallographic Analysis for Structural Elucidation (Single-Crystal X-ray Diffraction)
For derivatives of imidazo[1,5-a]pyridine, single-crystal X-ray structures have been established, confirming their molecular geometry. For example, the crystal structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been determined. lew.ro
Table 3: Crystallographic Data for an Imidazo[1,5-a]pyridine Derivative Data for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione lew.ro
| Parameter | Value |
|---|---|
| Formula | C₈H₄ClF₃N₂S |
| Molecular Weight | 252.64 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.4758(4) |
| b (Å) | 13.0350(12) |
| c (Å) | 16.5242(16) |
| α (°) | 83.604(8) |
| β (°) | 84.813(8) |
| γ (°) | 80.963(8) |
| Volume (ų) | 943.55(15) |
| Z | 4 |
Chromatographic Techniques for Purity and Separation (e.g., TLC, Flash Chromatography)
Chromatographic techniques are essential for monitoring the progress of reactions, assessing the purity of products, and for the purification of this compound derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reactions and determine the appropriate solvent system for column chromatography. The formation of products is often monitored by the disappearance of the starting material on a TLC plate, visualized under a UV lamp. lew.ro For amine-containing compounds, specific staining agents can be used for visualization.
Flash Chromatography: This is a preparative column chromatography technique used for the purification of the synthesized compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. amazonaws.comresearchgate.net For amine compounds, a small amount of a base like triethylamine (B128534) may be added to the eluent to prevent streaking on the silica gel. biotage.com
Electrochemical Characterization (e.g., Reversible Electrochemical Properties)
Electrochemical methods can be employed to investigate the redox properties of this compound derivatives. Techniques such as cyclic voltammetry can provide information about the oxidation and reduction potentials of the compound, which is relevant for applications in materials science and in understanding its electronic properties.
Research on related imidazo[1,5-a]pyridine systems has demonstrated their synthesis via electrochemical methods, indicating their relevance in electrochemical studies. nih.gov The electrochemical behavior, such as the reversible electrochemical properties, can be influenced by the substituents on the imidazo[1,5-a]pyridine core, which in turn affects the electronic and orbital parameters of the molecule. rsc.org
Biophysical Assays for Ligand-Target Interaction Profiling (e.g., Cell Viability Assays, Western Blot)
To understand the biological effects of this compound derivatives, researchers employ various biophysical assays to profile their interactions with cellular targets. These assays can determine the cytotoxicity of the compounds and shed light on the molecular pathways they influence.
Cell Viability Assays are fundamental in assessing the cytotoxic effects of chemical compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In a study on a series of novel imidazo[1,5-a]pyridine-chalcone conjugates, the MTT assay was used to determine their anticancer activity against five human cancer cell lines. nih.gov The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated that some of these compounds exhibited promising cytotoxicity. nih.gov
For instance, two compounds, 7n and 7o , showed significant activity against the MDA-MB-231 breast cancer cell line. nih.gov The IC50 values for these compounds are detailed in the table below.
Interactive Data Table: Cytotoxicity of Imidazo[1,5-a]pyridine-Chalcone Conjugates
| Compound | Cell Line | IC50 (μM) |
| 7n | MDA-MB-231 | 4.23 ± 0.25 |
| 7o | MDA-MB-231 | 3.26 ± 0.56 |
| 7n | PC-3 | 17.89 ± 0.12 |
| 7o | PC-3 | 14.86 ± 0.25 |
| 7n | HepG2 | 20.83 ± 0.56 |
| 7o | HepG2 | 4.57 ± 0.85 |
| Nocodazole (Standard) | MDA-MB-231 | Not specified in the provided text |
| Nocodazole (Standard) | PC-3 | Not specified in the provided text |
| Nocodazole (Standard) | HepG2 | Not specified in the provided text |
Another common method is the Trypan Blue Exclusion Assay , which is used to differentiate viable from non-viable cells. While specific data for this compound is not available, a study on novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) demonstrated the use of this assay to confirm that the compounds induce significant cell death in HCC1937 breast cancer cells. nih.gov
Western Blot analysis is a powerful technique to investigate the mechanism of action of a compound by detecting its effect on the levels of specific proteins involved in cellular pathways like cell cycle regulation and apoptosis. In the aforementioned study on Imidazo[1,2-a]pyridine compounds, Western blotting revealed that the IP-5 compound causes cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.gov Furthermore, it was shown to induce apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. nih.gov The treatment with IP-5 also led to a decrease in the levels of pAKT, indicating an impact on this signaling pathway. nih.gov
Kinetic Studies for Reaction Mechanisms and Catalytic Performance
Understanding the kinetics and mechanisms of the reactions used to synthesize this compound and its analogs is crucial for optimizing reaction conditions and improving yields. Various studies have explored different catalytic systems and reaction parameters to enhance the efficiency of these syntheses.
One study detailed a new method for accessing imidazo[1,5-a]pyridines through the cyclization of 2-(aminomethyl)pyridines with nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium. beilstein-journals.org The researchers optimized the reaction conditions, and while they did not perform a full kinetic study, their optimization data provides insight into the factors affecting the reaction rate and yield. The reaction was found to be sensitive to steric factors, and harsher reaction conditions were generally required. beilstein-journals.org
Interactive Data Table: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
| Entry | PPA concentration (%) | Temperature (°C) | Time (h) | Additive | Yield (%) |
| 1 | 85 | 100 | 24 | None | Low |
| 2 | 87 | 130 | 24 | None | Improved conversion |
In the development of a copper-catalyzed synthesis of imidazo[1,5-a]pyridines, a proposed catalytic cycle sheds light on the reaction mechanism. This domino reaction involves alcohol oxidation, condensation, and oxidative C-N bond formation. researchgate.net Control experiments suggested that the dehydrogenative coupling reaction mechanism proceeds through the formation of aldehyde and imine intermediates. researchgate.net
Another approach involves an iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. This method features mild reaction conditions and high atom utilization. A plausible reaction mechanism has been proposed for this transformation. mdpi.com
The catalytic performance of various metal catalysts has been investigated for the synthesis of the imidazo[1,5-a]pyridine core. Copper(I) catalysis has been shown to enable the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org A copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and benzylamine (B48309) has also been reported to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org These studies, while not providing detailed kinetic data, are essential for understanding the catalytic performance and for the rational design of more efficient synthetic routes.
Emerging Trends and Future Research Directions for Imidazo 1,5 a Pyridin 3 Amine
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methods for constructing the imidazo[1,5-a]pyridine (B1214698) core is an area of active investigation. Recent advancements have focused on moving away from traditional, often harsh, reaction conditions towards more sustainable and atom-economical processes.
One notable trend is the development of metal-free synthetic routes . For instance, a transition-metal-free sp³ C–H amination reaction has been established for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines, employing molecular iodine. rsc.org This one-pot method is operationally simple and can be conveniently performed on a gram scale. rsc.org Another metal-free approach involves the sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions, which proceeds with the removal of six hydrogen atoms. organic-chemistry.org Furthermore, the use of BF₃·Et₂O as a catalyst enables the denitrogenative transannulation of pyridotriazoles with nitriles to furnish imidazo[1,5-a]pyridines. organic-chemistry.org
In the realm of sustainable chemistry , "green" synthetic protocols are gaining prominence. These methods often utilize environmentally friendly solvents, such as water, and aim for high atom economy. An example is the development of an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives through a domino A³-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium. acs.org The use of calix nih.govarene-SO₃H as a recoverable and reusable surfactant catalyst in water for the synthesis of imidazo[1,2-a]pyridines also represents a significant step towards greener processes. researchgate.net One-pot multi-component reactions, microwave-assisted synthesis, and solid-phase synthesis are also being explored as green and efficient methods. ccspublishing.org.cn
A novel one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs C-N and C-S bonds under mild conditions. mdpi.com Additionally, an efficient preparation of imidazo[1,5-a]pyridines has been achieved through the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated in a polyphosphoric acid medium. beilstein-journals.org
| Synthetic Approach | Key Features | Catalyst/Reagent | Sustainability Aspect |
| sp³ C–H Amination | One-pot, transition-metal-free | Molecular Iodine | Avoids heavy metal catalysts |
| Oxidative Amination | Ambient conditions, dual C-N coupling | - | Mild reaction conditions |
| Denitrogenative Transannulation | Metal-free | BF₃·Et₂O | Avoids transition metals |
| Domino A³-Coupling | Aqueous micellar media | Cu(II)–ascorbate | Use of water as a solvent |
| Surfactant Catalysis | Catalyst is recoverable and reusable | Calix nih.govarene-SO₃H | Catalyst recycling |
| One-pot C-N and C-S bond formation | High atom utilization, mild conditions | Iodine | Atom economy |
| Cyclization with Nitroalkanes | Efficient | Polyphosphoric Acid | - |
Development of Advanced Catalytic Systems
The development of sophisticated catalytic systems is pivotal for enhancing the efficiency, selectivity, and scope of reactions involving imidazo[1,5-a]pyridines. A significant focus has been on the use of N-heterocyclic carbenes (NHCs) as ligands for transition metal catalysts.
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) have emerged as a unique and versatile class of NHC ligands. nih.govresearchgate.net Their rigid bicyclic framework allows for precise steric and electronic tuning of the resulting metal complexes. researchgate.net For instance, the substituent at the C5 position of the ImPy ligand projects into the catalytic environment around the metal center, significantly influencing the catalyst's properties. researchgate.net
Well-defined and moisture-stable palladium–ImPy complexes , specifically [(NHC)Pd(cinnamyl)Cl] complexes, have been developed as versatile precatalysts for cross-coupling reactions. nih.govrsc.org These precatalysts exhibit fast activation to the catalytically active monoligated Pd(0) species. nih.govrsc.org Steric matching between the C5-substituent and the N2-wingtip of the ImPy ligand has led to the discovery of highly reactive catalysts for challenging C–NO₂ activation in the cross-coupling of nitroarenes. nih.govrsc.org
Furthermore, novel L-shaped heterobidentate ImPy N,C ligands have been designed to enable the activation of aryl halides at gold(I) . nih.gov These ligands combine the strong σ-donation of the carbene center with the hemilabile character of an amino group, which is crucial for stabilizing the Au(III) intermediates in the Au(I)/Au(III) catalytic cycle. nih.gov
Theoretical and experimental studies on 5-sulfurated Imidazo[1,5-a]pyridin-3-ylidenes (IPCs) have shown them to be good π-acceptors. scilit.com Their copper complexes, in particular, are strong π-acids and have been successfully employed as catalysts in the hydroboration of internal alkynes and in Mizoroki-Heck reactions. scilit.com
| Catalytic System | Metal | Ligand | Key Features & Applications |
| [(NHC)Pd(cinnamyl)Cl] | Palladium | Imidazo[1,5-a]pyridin-3-ylidene (ImPy) | Versatile precatalyst for cross-coupling, C–NO₂ activation. nih.govrsc.org |
| L-shaped ImPy N,C Ligands | Gold | Imidazo[1,5-a]pyridin-3-ylidene (ImPy) | Enables Au(I)/Au(III) catalysis for aryl halide activation. nih.gov |
| 5-Sulfurated IPC Complexes | Copper, Palladium | 5-Sulfurated Imidazo[1,5-a]pyridin-3-ylidene (IPC) | π-acidic catalysts for hydroboration and Mizoroki-Heck reactions. scilit.com |
Rational Design of Next-Generation Therapeutic Agents with Enhanced Properties and Selectivity
The imidazo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, and the rational design of its derivatives continues to yield promising therapeutic candidates with improved potency and selectivity. This process often involves detailed structure-activity relationship (SAR) studies.
For example, a series of imidazo[1,5-a]pyridine-based chalcones were designed and synthesized as potential anticancer agents. SAR studies revealed that chloro-substitution on the phenyl ring plays a crucial role in their cytotoxic activity. nih.gov Specifically, a compound with a 4-chlorophenyl group at the 3rd position of the imidazo[1,5-a]pyridine and a 3,4-dichlorophenyl group exhibited the most potent activity against triple-negative breast cancer cells. nih.gov
In another study, the discovery and optimization of a series of Imidazo[1,2-a]pyridine derivatives as selective PI3Kα inhibitors for cancer treatment were reported. nih.gov Systematic SAR studies, focusing on modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring, led to the identification of a potent inhibitor with nanomolar efficacy. nih.gov
The rational design approach has also been applied to develop antagonists of the Neuropeptide S Receptor , with a focus on imidazo-pyridinium analogs. SAR studies guided the preservation of the 2-methylimidazopyridium core and a thiophosphorus moiety, leading to compounds with enhanced potencies in functional assays. nih.gov
These examples highlight the power of rational design and SAR studies in fine-tuning the biological activity of imidazo[1,5-a]pyridine derivatives to achieve desired therapeutic effects with high selectivity.
| Therapeutic Target | Compound Class | Key SAR Findings |
| Cancer (Microtubule Disruption) | Imidazo[1,5-a]pyridine-based chalcones | Chloro-substitution on the phenyl ring enhances cytotoxicity. nih.gov |
| Cancer (PI3Kα Inhibition) | 2, 6, 8-substituted Imidazo[1,2-a]pyridines | Modifications at the 2, 6, and 8-positions are critical for potency. nih.gov |
| Neuropeptide S Receptor | Imidazo-pyridinium analogs | The 2-methylimidazopyridium core and a thiophosphorus moiety are important for activity. nih.gov |
Exploration of New Material Applications and Optoelectronic Advancements
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives, such as their intense and tunable fluorescence emission, make them attractive candidates for a variety of material and optoelectronic applications. researchgate.netrsc.org
Recent research has focused on the design and synthesis of imidazo[1,5-a]pyridine-based fluorophores for use in organic light-emitting diodes (OLEDs). tandfonline.com For instance, an imidazo[1,5-a]pyridine fluorophore decorated with an anthracene (B1667546) π-system has been developed for greenish-yellow OLEDs and warm white LEDs. tandfonline.com This material exhibits excellent thermal and electrochemical stability, along with efficient intramolecular charge transfer. tandfonline.com Similarly, donor-π-acceptor push-pull fluorophores based on an imidazo[1,5-a]pyridine–benzimidazole conjugate have been synthesized and show promise as organic down-converter materials for hybrid white LEDs. rsc.org
The photophysical properties of these compounds, including their absorption and emission spectra, are highly sensitive to their chemical structure and the surrounding environment. mdpi.comnih.gov For example, five imidazo[1,5-a]pyridine-based fluorophores were synthesized and their photophysical features were investigated in various organic solvents. mdpi.comnih.gov Some of these probes exhibited significant solvatochromic behavior, making them suitable for use as membrane probes to study the dynamics, hydration, and fluidity of lipid bilayers. mdpi.comnih.gov
The wide Stokes shift observed in many imidazo[1,5-a]pyridine derivatives is another valuable property, useful for applications such as down-shifting conversion in solar cells and as fluorescent probes in biological imaging. mdpi.com
| Application | Compound Type | Key Photophysical Properties |
| Organic Light-Emitting Diodes (OLEDs) | Imidazo[1,5-a]pyridine-anthracene fluorophore | Greenish-yellow emission, high thermal and electrochemical stability. tandfonline.com |
| White LEDs | Imidazo[1,5-a]pyridine–benzimidazole conjugate | Down-converting material, dual-state fluorescence. rsc.org |
| Fluorescent Membrane Probes | Solvatochromic imidazo[1,5-a]pyridine fluorophores | Solvatochromism, successful intercalation in lipid bilayers. mdpi.comnih.gov |
Integrated Computational and Experimental Methodologies in Research
The synergy between computational and experimental approaches has become indispensable in modern chemical research, and the study of imidazo[1,5-a]pyridines is no exception. This integrated approach accelerates the discovery and optimization of new compounds with desired properties.
Computational studies , such as Density Functional Theory (DFT), are widely used to investigate the electronic and structural properties of imidazo[1,5-a]pyridine derivatives. For example, DFT and Time-Dependent DFT (TD-DFT) have been employed to study the photophysical properties of imidazo[1,2-a]pyridine-based dyes, providing insights into processes like excited-state intramolecular proton transfer (ESIPT). tandfonline.com Computational methods have also been used to establish the electronic properties of sterically-restricted imidazo[1,5-a]pyridin-3-ylidene ligands, complementing experimental findings. rsc.org
In the context of drug design , computational tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are crucial. For instance, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have led to the development of a pharmacophore model and a 3D-QSAR model, which help in understanding the structural requirements for their biological activity. researchgate.net Similarly, molecular docking studies have been used to investigate the binding of imidazo[1,2-a]pyrimidine (B1208166) derivatives to key proteins involved in SARS-CoV-2 cell entry, suggesting their potential as viral entry inhibitors. nih.gov
The integration of these computational predictions with experimental synthesis and biological evaluation allows for a more rational and efficient research workflow, leading to the faster identification of promising candidates for various applications.
| Research Area | Computational Method | Application | Experimental Correlation |
| Materials Science | DFT, TD-DFT | Investigating photophysical properties (e.g., ESIPT). tandfonline.com | Synthesis and spectroscopic characterization of dyes. |
| Catalysis | DFT | Establishing electronic properties of NHC ligands. rsc.org | Synthesis and catalytic testing of metal complexes. |
| Drug Design | Molecular Docking, QSAR, Molecular Dynamics | Predicting binding affinities and identifying key structural features for biological activity. researchgate.netnih.gov | Synthesis and in vitro/in vivo evaluation of biological activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing imidazo[1,5-a]pyridin-3-amine derivatives, and how do reaction conditions influence yield?
- Methodological Answer: A common approach involves iodine-catalyzed rearrangement reactions. For example, imidazo[1,5-a]imidazoles or imidazo[1,2-b]pyrazoles undergo rearrangement in THF with 6 equivalents of I₂ at room temperature for 24 hours, yielding imidazo[1,5-a]pyridine derivatives (e.g., 71% yield for 5a in ). Solvent choice (THF vs. DCM) and iodine stoichiometry significantly affect product formation and purity. Excess I₂ (>6 equivalents) may degrade products, while lower amounts reduce conversion .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound derivatives?
- Methodological Answer: ¹H and ¹³C NMR are critical for verifying substituent positions and ring connectivity. For instance, in , compounds 12a-e and 20-22a,b showed distinct aromatic proton signals (δ 6.8–8.5 ppm) and carbon shifts (110–160 ppm) for the fused imidazo-pyridine core. HRMS provides molecular ion validation (e.g., [M+H]⁺ at 281.1764 for C₁₇H₂₀N₄ in ). Cross-referencing experimental data with DFT-predicted spectra enhances accuracy .
Q. What computational methods (e.g., DFT) are applied to study this compound’s electronic properties?
- Methodological Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and stability of intermediates. For example, used DFT to optimize geometries and predict NMR chemical shifts, aligning with experimental data. Such studies guide functionalization strategies (e.g., introducing electron-withdrawing groups to modulate reactivity) .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in this compound complexes with biological targets?
- Methodological Answer: Single-crystal X-ray diffraction (e.g., 1.8 Å resolution in ) confirmed the binding mode of 6-(2-fluoro-5-methoxybenzyl)-1-isopropyl-tetrahydrothis compound to Polycomb protein EED. This technique clarifies stereochemistry and non-covalent interactions (e.g., hydrogen bonds with glycerol molecules in the crystal lattice), critical for rational drug design .
Q. What in vitro and in vivo assays evaluate the PDE2 inhibitory activity of this compound derivatives?
- Methodological Answer: Biochemical assays (e.g., enzyme inhibition kinetics) measure IC₅₀ values against PDE2, while cell-based assays (e.g., cAMP/cGMP modulation) assess cellular efficacy. In vivo models (rodents) evaluate pharmacokinetics and toxicity. highlights Intra-Cellular Therapies’ patented PDE2 inhibitors, though specific assay protocols require cross-referencing primary literature .
Q. How can contradictory data on iodine-mediated reaction yields be reconciled in imidazo[1,5-a]pyridine synthesis?
- Methodological Answer: Contradictions arise from solvent polarity (THF vs. DCM) and oxygen sensitivity. shows THF improves yields (71% for 5a) vs. DCM (60%), likely due to better iodine solubility. Degradation under aerobic conditions (e.g., argon vs. ambient air) further impacts reproducibility. Systematic optimization of solvent, iodine equivalents, and inert atmospheres is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
